molecular formula C15H16O3 B11754588 4,8-Diethoxy-1-naphthaldehyde

4,8-Diethoxy-1-naphthaldehyde

Cat. No.: B11754588
M. Wt: 244.28 g/mol
InChI Key: CMDKNSKPCUUHDM-UHFFFAOYSA-N
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Description

4,8-Diethoxy-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of two ethoxy groups attached to the naphthalene ring at positions 4 and 8, and an aldehyde group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Diethoxy-1-naphthaldehyde typically involves the ethoxylation of 1-naphthaldehyde. One common method includes the reaction of 1-naphthaldehyde with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,8-Diethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: 4,8-Diethoxy-1-naphthoic acid.

    Reduction: 4,8-Diethoxy-1-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,8-Diethoxy-1-naphthaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of organic semiconductors and fluorescent materials.

    Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4,8-Diethoxy-1-naphthaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. In biological systems, it may interact with enzymes or proteins through covalent bonding or non-covalent interactions, affecting their activity and function.

Comparison with Similar Compounds

    4,8-Dimethoxy-1-naphthaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

    4-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group instead of ethoxy groups.

    2-Hydroxy-1-naphthaldehyde: Hydroxyl group at position 2 instead of ethoxy groups at positions 4 and 8.

Uniqueness: 4,8-Diethoxy-1-naphthaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its methoxy and hydroxy counterparts. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

4,8-diethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C15H16O3/c1-3-17-13-9-8-11(10-16)15-12(13)6-5-7-14(15)18-4-2/h5-10H,3-4H2,1-2H3

InChI Key

CMDKNSKPCUUHDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC=C(C2=C(C=C1)C=O)OCC

Origin of Product

United States

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